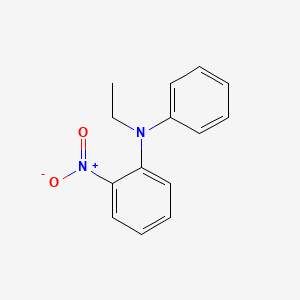

N-Ethyl-2-nitro-N-phenylaniline

Descripción

Such compounds are typically intermediates in dye synthesis or pharmaceutical applications, leveraging the electron-withdrawing nitro group for reactivity modulation .

Propiedades

Número CAS |

43199-97-9 |

|---|---|

Fórmula molecular |

C14H14N2O2 |

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

N-ethyl-2-nitro-N-phenylaniline |

InChI |

InChI=1S/C14H14N2O2/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16(17)18/h3-11H,2H2,1H3 |

Clave InChI |

LPSMZJHWHWYISU-UHFFFAOYSA-N |

SMILES canónico |

CCN(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-nitro-N-phenylaniline typically involves the nitration of N-ethyl-N-phenylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the reaction of N-ethyl-N-phenylaniline with nitrobenzene in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-2-nitro-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron and hydrochloric acid.

Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products Formed

Reduction: N-Ethyl-2-amino-N-phenylaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

N-Ethyl-2-nitro-N-phenylaniline has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-Ethyl-2-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

- N-Ethyl-2-nitro-N-phenylaniline vs. 2-Nitro-N-phenylaniline: The former features an ethyl group on the nitrogen, while the latter lacks alkylation.

- This compound vs. N,N-Dimethyl-2-nitroaniline : The dimethyl variant (CAS 114651-37-5) replaces the ethyl and phenyl groups with two methyl groups, reducing molecular weight (C₈H₉N₃O₂ vs. inferred C₁₄H₁₃N₃O₂) and altering solubility profiles .

Physicochemical Properties

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.